Cas no 40851-66-9 (2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid)

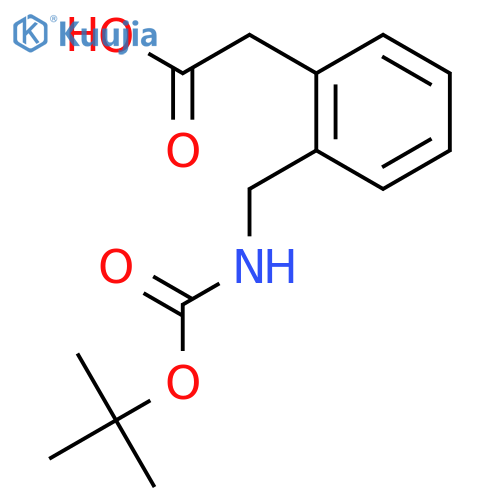

40851-66-9 structure

商品名:2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid

2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-(((tert-Butoxycarbonyl)amino)methyl)phenyl)acetic acid

- 2-(N-tert-Butoxycarbonylaminomethyl)phenylacetic acid

- 2-(Boc-aminomethyl)phenylacetic Acid

- 2-[2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]acetic acid

- Boc-(2-aminomethylphenyl)acetic acid

- BOC-2-AMINOMETHYL PHENYLACETIC ACID

- Boc-2-Aminomethyl-Phenylacetic Acid

- 2-(2-((tert-butoxycarbonylamino)methyl)phenyl)acetic acid

- BENZENEACETIC ACID, 2-[[[(1,1-DIMETHYLETHOXY)CARBONYL]AMINO]METHYL]-

- 2-(2-(N-BOC-AMINOMETHYL)PHENYL)ACETIC ACID

- PubChem22178

- (2-{[(tert-butoxycarbonyl)amino]methyl}phenyl)acetic acid

- CGP

- 40851-66-9

- 2-(Boc-aminomethyl)phenylacetic acid, >=99.0%

- [2-(tert-butoxycarbonylamino-methyl)-phenyl]-acetic acid

- SY004133

- CS-0067868

- FT-0639675

- 2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid

- AKOS015891415

- EN300-112336

- MFCD06656428

- 2-(Boc-aminomethyl)phenylaceticAcid

- DTXSID80373143

- 2-(tert-butoxycarbonylaminomethyl)phenylacetic acid

- AB3116

- CGPQRFCFBISLKF-UHFFFAOYSA-N

- BCP21715

- SCHEMBL825511

- AS-44687

- DB-049671

- 2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid

-

- MDL: MFCD06656428

- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11-7-5-4-6-10(11)8-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)

- InChIKey: CGPQRFCFBISLKF-UHFFFAOYSA-N

- ほほえんだ: O(C(N([H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C(=O)O[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 265.13100

- どういたいしつりょう: 265.131

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 322

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6

- 疎水性パラメータ計算基準値(XlogP): 1.9

じっけんとくせい

- 密度みつど: 1.163

- ふってん: 435.2℃ at 760 mmHg

- フラッシュポイント: 435.2 °C at 760 mmHg

- 屈折率: 1.533

- PSA: 75.63000

- LogP: 2.72930

2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H319

- 警告文: P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 22-36

- セキュリティの説明: S36

-

危険物標識:

- セキュリティ用語:S36

- 危険レベル:IRRITANT

- リスク用語:R22; R36

2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid 税関データ

- 税関コード:2942000000

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B810923-1g |

[2-(tert-Butoxycarbonylaminomethyl)phenyl]acetic Acid |

40851-66-9 | 1g |

$ 150.00 | 2022-06-06 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D850390-250mg |

2-(Boc-aminomethyl)phenylacetic Acid |

40851-66-9 | ≥97% | 250mg |

¥171.00 | 2022-01-10 | |

| TRC | B810923-1000mg |

[2-(tert-Butoxycarbonylaminomethyl)phenyl]acetic Acid |

40851-66-9 | 1g |

$ 184.00 | 2023-04-18 | ||

| Enamine | EN300-112336-0.5g |

2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid |

40851-66-9 | 95% | 0.5g |

$410.0 | 2023-10-26 | |

| Enamine | EN300-112336-5.0g |

2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid |

40851-66-9 | 5g |

$1945.0 | 2023-05-23 | ||

| Enamine | EN300-112336-0.1g |

2-[2-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]acetic acid |

40851-66-9 | 95% | 0.1g |

$376.0 | 2023-10-26 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-293636A-1 g |

Boc-2-aminomethyl-phenylacetic acid, |

40851-66-9 | 1g |

¥1,978.00 | 2023-07-11 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-293636-250 mg |

Boc-2-aminomethyl-phenylacetic acid, |

40851-66-9 | 250MG |

¥790.00 | 2023-07-11 | ||

| Aaron | AR003FOX-5g |

2-(2-(((tert-butoxycarbonyl)amino)methyl)phenyl)acetic acid |

40851-66-9 | 97% | 5g |

$228.00 | 2025-01-22 | |

| Ambeed | A124642-5g |

2-(Boc-aminomethyl)phenylacetic Acid |

40851-66-9 | 97% | 5g |

$247.0 | 2025-02-25 |

2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid 関連文献

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

3. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Mei Zhou RSC Adv., 2016,6, 113322-113326

40851-66-9 (2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid) 関連製品

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 872590-47-1(3-(3-fluorophenyl)-6-2-oxo-2-(piperidin-1-yl)ethyl-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-7-one)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:40851-66-9)2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid

清らかである:99%/99%

はかる:1g/5g

価格 ($):193.0/711.0

atkchemica

(CAS:40851-66-9)2-(tert-Butoxycarbonylaminomethyl)phenylacetic Acid

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ